molecular formula C17H16F3N5O2S B4337748 1-METHYL-N~3~-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-METHYL-N~3~-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4337748
M. Wt: 411.4 g/mol
InChI Key: REOOOYSGCFQTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a benzothieno pyrimidine core and a trifluoromethyl pyrazole moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzothieno pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable carbonyl compound.

    Introduction of the pyrazole moiety: This step involves the reaction of the benzothieno pyrimidine intermediate with a pyrazole derivative, such as 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

    Methylation and final modifications: The final steps include methylation and other necessary modifications to obtain the desired compound.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and benzothieno pyrimidine moieties, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-methyl-2-oxo-2-phenylethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate: This compound has a quinoline core instead of a benzothieno pyrimidine core.

    1-methyl-2-(4-methyl-phenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate: This compound also features a quinoline core and different substituents.

The uniqueness of 1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S/c1-8-21-15-13(9-5-3-4-6-11(9)28-15)16(27)25(8)23-14(26)10-7-12(17(18,19)20)24(2)22-10/h7H,3-6H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOOOYSGCFQTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C4=NN(C(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N~3~-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
1-METHYL-N~3~-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N~3~-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHYL-N~3~-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
1-METHYL-N~3~-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-METHYL-N~3~-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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